6-Hydroxyadamantan-2-one

Vue d'ensemble

Description

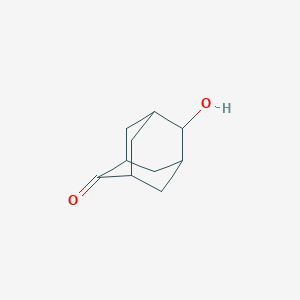

6-Hydroxyadamantan-2-one is a synthetic compound that belongs to the class of adamantane derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its unique structure, which includes a hydroxyl group and a ketone group attached to an adamantane backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyadamantan-2-one can be achieved through various methods. One common approach involves the hydroxylation of adamantanone using cytochrome P-450CAM, an enzyme from Pseudomonas putida . This method involves the use of camphor as a carbon and energy source, leading to the formation of this compound through a series of enzymatic reactions.

Another synthetic route involves the Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid . This reaction yields diastereoisomeric products, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of organic solvents such as hexane, chloroform, carbon tetrachloride, and toluene . The process includes steps like vapor phase extraction and gas liquid chromatography to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxyadamantan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated and non-hydroxylated adamantane lactones.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Cytochrome P-450CAM and camphor 1,2-monooxygenase are commonly used enzymes for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be used to reduce the ketone group.

Substitution: Boron trifluoride-ether complex and trifluoroacetic acid are used in substitution reactions.

Major Products

Oxidation: 5-Hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one.

Reduction: Various hydroxylated derivatives.

Substitution: Diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1 12,6.1 4,11]tridec-9-enes.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

One of the most notable applications of 6-hydroxyadamantan-2-one is its role as an inhibitor of the enzyme 11β-HSD1. This enzyme is crucial in regulating glucocorticoid levels in tissues, and its inhibition has therapeutic implications for conditions like type 2 diabetes and metabolic syndrome.

- Clinical Candidate BMS-816336 : A derivative of this compound, BMS-816336, has been identified as an orally active and selective inhibitor of 11β-HSD1. It exhibits a high selectivity ratio (>10,000-fold) over the type 2 isoform (11β-HSD2) and demonstrates robust pharmacodynamic effects in preclinical models, including cynomolgus monkeys and diet-induced obese mice .

- Pharmacokinetics : BMS-816336 shows favorable pharmacokinetic properties with oral bioavailability ranging from 20% to 72% in preclinical species. Its design allows for once-daily administration while minimizing potential side effects related to HPA axis activation .

Neuroprotective Effects

Research indicates that compounds related to this compound may exert neuroprotective effects through modulation of signaling pathways associated with cellular stress responses.

- ERK Activation : Studies have shown that exposure to 6-hydroxy derivatives can lead to sustained activation of extracellular signal-regulated kinase (ERK), which plays a role in neuronal survival under stress conditions. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Synthesis and Functional Materials

This compound serves as an important intermediate in the synthesis of various functional materials.

- Photosensitive Resins : The compound can be utilized as a monomer for producing functional resins used in photolithography, which is critical in the electronics industry for manufacturing semiconductors and other components .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-Hydroxyadamantan-2-one involves its interaction with specific molecular targets and pathways. For instance, its cerebrovascular anti-ischemic activity is mediated through a GABA-ergic mechanism on cerebral vessels . The compound does not compete for rat-brain membrane GABA A-receptors, indicating a unique mode of action .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Hydroxyadamantan-2-one: Known for its immunostimulatory properties.

4-Hydroxyadamantan-2-one: Used in the Ritter reaction to produce various derivatives.

Adamantanone: The parent compound used in the synthesis of hydroxylated derivatives.

Uniqueness

6-Hydroxyadamantan-2-one stands out due to its specific cerebrovascular anti-ischemic activity without causing hypotensive effects . This property differentiates it from other similar compounds like picamilon and Mexidol, which are known to lower arterial blood pressure .

Activité Biologique

Overview

6-Hydroxyadamantan-2-one is a synthetic compound within the adamantane derivatives class, notable for its unique structure that includes both a hydroxyl and a ketone group. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. Research has identified its potential applications in immunomodulation and cerebrovascular protection, among other therapeutic areas.

The chemical structure of this compound allows it to participate in various biochemical reactions, influencing its biological activity. The compound's mechanism of action is primarily linked to its cerebrovascular anti-ischemic properties, which have been demonstrated in experimental models of ischemic brain injury. This activity is attributed to its ability to stabilize cellular functions during ischemic events without inducing hypotensive effects, making it a candidate for further therapeutic exploration.

Biological Activity and Therapeutic Applications

Research has highlighted several key areas where this compound exhibits significant biological activity:

- Immunomodulation : Studies indicate that this compound may enhance immune responses, potentially offering therapeutic benefits in conditions requiring immune system modulation.

- Cerebrovascular Protection : The compound has shown promise in protecting against ischemic damage in the brain, suggesting potential applications in stroke therapy and other cerebrovascular disorders .

- Antiarrhythmic Effects : A related study investigated the antiarrhythmic properties of a derivative, succinic acid ester of 5-hydroxyadamantan-2-one (ADK-1110), which demonstrated efficacy in stabilizing heart rhythm disturbances induced by aconitine in rat models. This suggests that compounds related to this compound may also possess cardiovascular protective qualities .

Case Study 1: Antiarrhythmic Activity

A study conducted on the antiarrhythmic activity of ADK-1110 involved administering varying doses to rat models experiencing induced arrhythmias. The findings indicated a significant reduction in arrhythmia incidence at effective doses, showcasing the potential of adamantane derivatives in cardiac therapies.

| Dose (mg/L) | Arrhythmia Incidence (%) | ECG Changes |

|---|---|---|

| 5 | 20 | Minor changes |

| 50 | 5 | Normalized |

The effective dose (ED50) was calculated, providing insights into the therapeutic index of the compound .

Case Study 2: Neuroprotective Effects

In another investigation focusing on the neuroprotective effects of this compound, researchers observed its impact on neuronal survival during ischemic conditions. The results demonstrated that treatment with this compound significantly improved neuronal viability compared to controls.

| Treatment Group | Neuronal Viability (%) |

|---|---|

| Control | 30 |

| This compound | 70 |

These findings support the potential use of this compound in developing therapies for neurodegenerative diseases and stroke recovery.

Propriétés

IUPAC Name |

6-hydroxyadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-9,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMGTAKCWHCTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2O)CC1C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.